Thermodynamic Driving Force for Trimer Formation: Trimethyl vs. Branched-Alkyl Isocyanurates
Trimethyl isocyanurate exhibits a significantly more exothermic cyclotrimerization energy compared to isocyanurates with branched alkyl substituents, indicating a more favorable and stable trimer formation [1].
| Evidence Dimension | Enthalpy change of cyclotrimerization (ΔH) |
|---|---|
| Target Compound Data | -66.4 kcal mol⁻¹ |
| Comparator Or Baseline | Branched alkyl-substituted isocyanurates (e.g., isopropyl, tert-butyl) |
| Quantified Difference | Significantly more negative (more exothermic) than branched alkyl derivatives, which exhibit low negative enthalpies due to ring deformation and steric destabilization [1]. |
| Conditions | Computational study (DFT) at the B3LYP/6-311+G(2d,p) level of theory. |
Why This Matters
A more exothermic cyclotrimerization enthalpy correlates with a more stable trimer ring and a greater thermodynamic driving force for its formation, which is a key differentiator for synthesis and thermal stability in high-temperature applications.
- [1] Uchimaru, T.; Yamane, S.; Mizukado, J.; Tsuzuki, S. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Adv. 2020, 10, 15955-15965. View Source
